5-溴-2-甲基-3-硝基吡啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

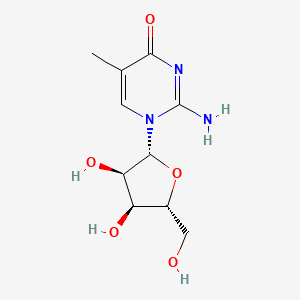

5-Bromo-2-methyl-3-nitropyridine is a chemical compound with the empirical formula C6H5BrN2O2 . It is used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) .

Synthesis Analysis

The synthesis of pyridine derivatives often involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . A process for the preparation of nitropyridine derivatives has also been disclosed .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-3-nitropyridine can be represented by the SMILES string [O-]N+c1ccc(Br)cn1 . The molecular weight of this compound is 202.99 .Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. For instance, they can undergo cross-coupling with aryl bromides in the presence of Pd(OAc)2 and (o-tolyl)3P to provide useful biaryl building blocks . They can also undergo direct C-4-H alkylation with alkyl halides .作用机制

The mechanism of action of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol is not well understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.

Biochemical and Physiological Effects:

5-Bromo-2-methyl-3-nitro-pyridin-4-ol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro, as well as in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

实验室实验的优点和局限性

One of the main advantages of using 5-Bromo-2-methyl-3-nitro-pyridin-4-ol in lab experiments is its versatility. It can be used in the synthesis of a wide range of compounds, making it a valuable tool for researchers in various fields. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions when working with it.

未来方向

There are many potential future directions for research involving 5-Bromo-2-methyl-3-nitro-pyridin-4-ol. One area of interest is the development of new pharmaceuticals and agrochemicals using this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.

合成方法

The synthesis of 5-Bromo-2-methyl-3-nitro-pyridin-4-ol is typically achieved through a multi-step process involving the reaction of pyridine with various reagents. One common synthesis method involves the reaction of 2-methyl-3-nitro-benzoic acid with thionyl chloride to form 2-methyl-3-nitro-benzoyl chloride. This compound is then reacted with pyridine to produce 5-bromo-2-methyl-3-nitro-pyridin-4-ol.

科学研究应用

药理学: 抑制剂合成

5-溴-2-甲基-3-硝基吡啶-4-醇: 在药理学中被用作合成抑制剂如MLN0905的前体 . 该化合物是一种强效的、口服生物利用度高的Polo 样激酶 1 (PLK1)抑制剂,它在细胞分裂的调节中起重要作用,并且由于其在肿瘤增殖中的作用而成为癌症治疗的目标 .

材料科学: 先进材料合成

在材料科学中,该化合物作为构建块用于创建先进材料。 它的硝基和溴原子使它成为各种化学修饰的多功能反应物,从而导致在电子学、光子学和纳米技术中具有潜在应用的材料 .

化学合成: 杂环化合物

该化合物用于合成杂环化合物,杂环化合物在开发新药方面至关重要。 它的结构允许创建复杂的分子,这些分子可以作为合成各种药物的关键中间体 .

生物化学: 酶抑制研究

在生物化学中,5-溴-2-甲基-3-硝基吡啶-4-醇可用于研究酶抑制。 硝基可以作为吸电子基团,影响酶的电子性质,从而影响其活性,这对于理解生化途径和设计抑制剂至关重要 .

工业应用: 催化剂开发

在工业上,该化合物可用于开发用于化学反应的催化剂。 它的分子结构可以定制以创建提高工业过程效率和选择性的催化剂 .

环境应用: 污染物降解

5-溴-2-甲基-3-硝基吡啶-4-醇的反应性可以在环境应用中得到利用,例如污染物的降解。 它的化学性质可能有助于有害物质的分解,从而有助于更清洁、更安全的环保做法 .

安全和危害

属性

IUPAC Name |

5-bromo-2-methyl-3-nitro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)6(10)4(7)2-8-3/h2H,1H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBSOELEKXHBCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CN1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291366 |

Source

|

| Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18615-84-4 |

Source

|

| Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18615-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methyl-3-nitro-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B595422.png)

![Ethanone, 1-[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B595424.png)

![2-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B595425.png)

![Ethyl 2-(4-chlorophenylamino)-4,9-dioxo-4,9-dihydro-naphtho[2,3-b]thiophene-3-carboxylate](/img/structure/B595428.png)